molecular formula C9H6ClNO3 B6285452 methyl 4-chloro-2-isocyanatobenzoate CAS No. 170735-61-2

methyl 4-chloro-2-isocyanatobenzoate

Cat. No.: B6285452
CAS No.: 170735-61-2
M. Wt: 211.60 g/mol
InChI Key: HXASTVDYSMTRRR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-isocyanatobenzoate (CAS 170735-61-2) is a high-purity chemical reagent characterized by the molecular formula C9H6ClNO3 and a molecular weight of 211.60 . This compound integrates both a methyl benzoate ester and a highly reactive isocyanate functional group on a chloro-substituted aromatic ring, making it a valuable and versatile building block in synthetic organic chemistry. The presence of the isocyanate group (-N=C=O) is of particular significance for researchers. This functional group readily undergoes addition reactions with nucleophiles such as alcohols and amines, allowing for the efficient synthesis of urethane (carbamate) and urea derivatives, respectively . The chloro and ester substituents provide additional sites for further functionalization, for instance via metal-catalyzed cross-coupling reactions or hydrolysis, enabling the construction of diverse and complex molecular architectures. As such, this compound serves as a critical intermediate in the development of novel functional molecules, including potential pharmaceutical candidates, agrochemicals, and advanced materials. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

170735-61-2

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloro-2-isocyanatobenzoate

InChI

InChI=1S/C9H6ClNO3/c1-14-9(13)7-3-2-6(10)4-8(7)11-5-12/h2-4H,1H3

InChI Key

HXASTVDYSMTRRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)N=C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Chloro 2 Isocyanatobenzoate

Conventional Phosgenation Routes

The traditional and most direct industrial method for synthesizing aryl isocyanates involves the use of phosgene (B1210022). rsc.org This method is valued for its high yields but requires stringent safety measures due to the extreme toxicity of phosgene gas. wikipedia.orgnewdrugapprovals.org

Synthesis via Reacting Methyl 2-Amino-4-Chlorobenzoate (B8601463) with Phosgene

The synthesis of methyl 4-chloro-2-isocyanatobenzoate is achieved by reacting its corresponding amine precursor, methyl 2-amino-4-chlorobenzoate, with phosgene (COCl₂). wikipedia.org The reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate product. wikipedia.org

In this specific synthesis, the aromatic amine group of methyl 2-amino-4-chlorobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This process is typically carried out in an inert solvent.

Process Considerations for Controlled Synthesis

The controlled and safe synthesis of isocyanates via phosgenation is a critical aspect of its industrial application. Key process considerations are essential to manage the reaction's inherent hazards.

Temperature Control : The phosgenation reaction is highly exothermic, necessitating efficient cooling of the reactor to prevent thermal runaway. google.comchemindigest.com Reactions are typically maintained within a temperature range of 50 to 150°C. chemindigest.com

Phosgene Handling : Due to its high toxicity, phosgene is often produced and consumed within the same industrial plant to avoid transportation. newdrugapprovals.orgchemindigest.com Extraordinary containment measures are mandatory, and facilities producing significant quantities are subject to international chemical weapons conventions. chemindigest.com

Byproduct Management : The reaction generates two equivalents of hydrogen chloride (HCl) gas for each isocyanate group formed. google.com This corrosive byproduct must be safely scrubbed from the reaction off-gas and is often captured to produce industrial hydrochloric acid. chemindigest.com

Use of Phosgene Surrogates : To mitigate the risks of handling gaseous phosgene, solid or liquid alternatives have been developed. Triphosgene, a stable crystalline solid, can be used as a safer substitute, decomposing to generate three molecules of phosgene in situ. rsc.orgnewdrugapprovals.org Diphosgene, a liquid, acts as a precursor for two phosgene molecules. rsc.org These surrogates allow for easier storage and handling compared to the gaseous form. rsc.org

Phosgene-Free Synthetic Approaches

Growing safety and environmental concerns have driven the development of synthetic routes that avoid the use of phosgene. These methods often involve alternative carbonyl sources or different reaction pathways to form the isocyanate group.

Applications of Carbonyl Diimidazole (CDI) in Isocyanate Formation

1,1'-Carbonyldiimidazole (CDI) serves as an effective and safer alternative to phosgene for the synthesis of isocyanates from primary amines. google.com The reaction of a primary amine's hydrochloride or trifluoroacetic acid salt with CDI yields a stable, often crystalline, N-alkyl carbamoylimidazole. acs.orgacs.org This intermediate acts as a "masked" or "blocked" isocyanate equivalent. acs.org

These air- and water-stable carbamoylimidazoles can be stored and later reacted with various nucleophiles, such as amines or alcohols, to form ureas and carbamates, respectively, without the need to handle the free isocyanate. acs.orgorganic-chemistry.org This approach avoids the formation of symmetrical urea (B33335) byproducts, which can be a challenge in other methods. organic-chemistry.org The utility of this method has been demonstrated in the synthesis of various complex molecules, including natural products. researchgate.net

Exploration of Alternative Coupling and Activating Reagents

Beyond CDI, several other reagents have been explored to facilitate phosgene-free isocyanate synthesis. These alternatives aim to provide a safer, more manageable source of the carbonyl group required for the transformation of amines.

ReagentDescriptionAdvantages
Triphosgene A stable, crystalline solid that serves as a source for three equivalents of phosgene upon thermal or catalytic decomposition. rsc.orgnewdrugapprovals.orgSafer to handle and store than gaseous phosgene; allows for precise stoichiometry. rsc.org
Oxalyl Chloride A liquid reagent that can be used to form acyl isocyanates from primary amides. wikipedia.org It is considered a laboratory-safe variation that can mask the reactivity of phosgene. wikipedia.orgCan be used for transformations where phosgene might cause side reactions like dehydration to nitriles. wikipedia.org
Dimethyl Carbonate (DMC) An environmentally friendly carbonylation reagent due to its low toxicity and lack of corrosive chloride ions. nih.govConsidered a "green" reagent; reduces equipment corrosion compared to phosgene-based methods. nih.gov
Reductive Carbonylation A method that synthesizes aryl isocyanates from the corresponding nitro compounds using carbon monoxide. wikipedia.orgnih.govUtilizes different starting materials (nitroarenes instead of amines), providing an alternative pathway. wikipedia.org

Table 1: Comparison of Phosgene-Free Reagents for Isocyanate Synthesis.

One notable phosgene-free route involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting intermediate to produce the isocyanate in high yield. google.com For example, the diformamide of 4,4′-methylene-dianiline reacts with diphenylcarbonate, and the product is heated to yield the corresponding diisocyanate. google.com

Catalytic Strategies in the Preparation of this compound

Catalysis plays a crucial role in both improving existing synthetic routes and enabling novel, more efficient pathways for isocyanate production. Catalysts are employed to increase reaction rates, improve yields, and allow for milder reaction conditions.

In the context of phosgene-free methods, transition metal catalysts are particularly important. The reductive carbonylation of nitroarenes to aryl isocyanates, for instance, often requires a palladium catalyst to proceed efficiently and prevent side reactions. wikipedia.org

Another catalytic strategy involves the reaction of organic halides with a metal cyanate (B1221674) in the presence of a nickel complex catalyst where the nickel is in the zero oxidation state. google.com This process offers a pathway to isocyanates from halogenated precursors. The efficiency of this catalytic system can sometimes be improved by the addition of a Lewis acid, such as zinc chloride or ferric chloride, particularly in the synthesis of isocyanates from aromatic halides. google.com

Catalysts are also integral to methods utilizing alternative carbonylating agents. The reaction of amines with dimethyl carbonate (DMC) to form carbamates, which are then thermally decomposed to isocyanates, can be catalyzed by various compounds to improve efficiency. nih.gov Similarly, phosphine (B1218219) oxides can be used as catalysts for the decarboxylation of certain precursors to yield isocyanates. wikipedia.org These catalytic approaches are central to developing more sustainable and economically viable processes for the synthesis of this compound and other isocyanates.

Homogeneous Catalysis for Reaction Efficiency

Homogeneous catalysis offers a powerful tool for the synthesis of aryl isocyanates with high efficiency and selectivity under milder conditions. In the context of producing this compound, homogeneous catalysts are particularly relevant for the carbonylation of methyl 4-chloro-2-nitrobenzoate or methyl 2-amino-4-chlorobenzoate.

Palladium-based catalysts have been extensively studied for the reductive carbonylation of nitroaromatics. acs.org For instance, complexes such as trans-Pd(Py)2Cl2 have been shown to be effective for the carbonylation of aromatic nitro compounds to isocyanates. acs.org The catalytic cycle typically involves the reduction of the nitro group and subsequent carbonylation. The use of such catalysts can lead to high yields of the desired isocyanate.

Iron complexes have also emerged as effective homogeneous catalysts for isocyanate synthesis. acs.org For example, a two-coordinate Fe(II) m-terphenyl (B1677559) complex has been demonstrated as a precatalyst for the hydroamination of isocyanates, a related reaction that underscores the potential of iron in this field. acs.org The synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as in situ isocyanate precursors can be facilitated by non-toxic bases like sodium acetate (B1210297) in methanol (B129727), representing a metal-free homogeneous catalytic system. tandfonline.com

The table below summarizes representative homogeneous catalyst systems applicable to the synthesis of aryl isocyanates.

Catalyst SystemStarting MaterialReaction TypePotential Advantages
Palladium Complexes (e.g., trans-Pd(Py)2Cl2)NitroaromaticReductive CarbonylationHigh selectivity and yield under relatively mild conditions.
Iron Complexes (e.g., Fe(II) m-terphenyl)Amine/IsocyanateHydroamination (related)Use of earth-abundant and less toxic metals.
Organic Bases (e.g., Sodium Acetate)DioxazoloneIsocyanate GenerationMetal-free, environmentally benign conditions.

This table is generated based on findings from sources acs.orgacs.orgtandfonline.com and represents potential catalytic systems for the synthesis of this compound.

Heterogeneous Catalysis and Sustainable Synthesis

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and process simplification, contributing to more sustainable chemical production. For the synthesis of this compound, heterogeneous catalysts can be employed in both carbonylation and carbamate (B1207046) decomposition routes.

In the carbonylation of aryl halides, a heterogeneous palladium catalyst supported on magnetic nanoparticles (Fe3O4@APPA-Pd(II)) has shown high efficiency for alkoxy- and aminocarbonylation reactions. jsynthchem.com This type of catalyst can be easily separated from the reaction mixture using an external magnetic field, allowing for multiple reuse cycles without a significant loss of activity. jsynthchem.com Another example is the use of layered double hydroxides as a support for both palladium and a cobalt co-catalyst in the oxidative carbonylation of phenol (B47542) to diphenyl carbonate, a related process that highlights the potential of supported catalysts. nih.gov

For the non-phosgene route involving the thermal decomposition of carbamates, various solid catalysts have been investigated. Metal oxides such as zinc oxide (ZnO) and bismuth(III) oxide (Bi2O3), as well as clays (B1170129) like montmorillonite (B579905) K-10, have been shown to effectively catalyze the cracking of carbamates to isocyanates. nih.gov A nickel-promoted magnetic iron oxide catalyst has also been developed for the synthesis of N-substituted carbamates, which are precursors to isocyanates. ionike.com

The following table provides an overview of heterogeneous catalyst systems relevant to aryl isocyanate synthesis.

Catalyst SystemReaction TypeKey Features
Pd on Magnetic Nanoparticles (Fe3O4@APPA-Pd(II))CarbonylationEasy magnetic separation and high reusability.
Pd and Co on Layered Double HydroxidesOxidative CarbonylationHeterogenization of both catalyst and co-catalyst.
Metal Oxides (ZnO, Bi2O3)Carbamate DecompositionEffective for thermal cracking to isocyanates.
Montmorillonite K-10Carbamate DecompositionAcidic clay catalyst for isocyanate formation.
Ni-promoted Magnetic Iron OxideCarbamate SynthesisEfficient for the synthesis of isocyanate precursors.

This table is compiled from information in sources ionike.comjsynthchem.comnih.govnih.gov and illustrates the types of heterogeneous catalysts that could be applied to the synthesis of this compound.

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Key factors that require optimization include the solvent system, temperature, and pressure.

Impact of Solvent Systems on Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of isocyanate synthesis. The solvent's polarity, ability to solvate reactants and intermediates, and its boiling point are all critical considerations. In the synthesis of isocyanuric products, N,N-dimethylformamide (DMF) has often been identified as an effective solvent. nih.gov The effect of the solvent on the reaction of isocyanates with other functional groups, such as mercaptans, has been studied, revealing that the reaction rate can be increased by specific nucleophilic solvation. researchgate.net The interphase thickness in primer applications, which relates to reaction and diffusion, has been shown to depend on the relative permittivity and viscosity of the organic solvent used. researchgate.net

For the carbonylation of aryl halides, solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) have been investigated. rsc.org The optimal solvent will depend on the specific catalytic system and reactants involved.

The following table illustrates the effect of different solvent properties on reaction kinetics.

Solvent PropertyImpact on Reaction Kinetics
PolarityCan influence the stabilization of charged intermediates and transition states, affecting reaction rates.
NucleophilicityCan directly participate in the reaction mechanism or influence the reactivity of the catalyst.
Boiling PointDetermines the maximum reaction temperature at atmospheric pressure.
ViscosityAffects mass transfer and diffusion rates within the reaction mixture.

This table is based on general principles of reaction kinetics and findings from sources nih.govresearchgate.netresearchgate.netrsc.org.

Temperature and Pressure Effects on Isocyanate Generation

Temperature and pressure are critical parameters that control the rate of reaction and the stability of the isocyanate product. The synthesis of aryl isocyanates via the thermolysis of formamide-diorganocarbonate reaction products typically occurs at temperatures between 150°C and 240°C. google.com However, for some substrates, significant thermolysis may not begin until 190-200°C. google.com The reaction temperature can also influence the formation of byproducts. For instance, in the synthesis of unsymmetrical phenylureas, higher temperatures (e.g., 90°C) can lead to the decomposition of the isocyanate intermediate. tandfonline.com In the context of polyurethane foam formation, the exothermic reaction of isocyanates can lead to a rapid increase in temperature, with aromatic isocyanates generally showing higher reactivity and heat generation than aliphatic ones. emerginginvestigators.org

Pressure, particularly in carbonylation reactions, plays a crucial role. The carbonylation of 2,4-dinitrotoluene (B133949) to produce 1-methylbenzene-2,4-diisocyanate is influenced by the pressure of carbon monoxide. acs.org Running reactions under vacuum can facilitate the removal of volatile byproducts and the isocyanate product itself. google.com

The table below summarizes the general effects of temperature and pressure on isocyanate synthesis.

ParameterEffect on Isocyanate Generation
Temperature
Increased TemperatureGenerally increases reaction rate, but can also lead to decomposition of the product and formation of byproducts.
Optimal TemperatureBalances reaction rate and product stability to maximize yield and selectivity.
Pressure
Increased CO Pressure (in carbonylation)Can increase the rate of carbonylation reactions.
VacuumCan be used to remove volatile products and byproducts, driving the reaction to completion.

This table is based on general principles and specific examples from sources acs.orgtandfonline.comgoogle.comemerginginvestigators.org.

Reactivity and Mechanistic Investigations of Methyl 4 Chloro 2 Isocyanatobenzoate

Nucleophilic Addition Reactions of the Isocyanate Functional Group

The isocyanate group is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of isocyanate chemistry, leading to the formation of a diverse array of stable addition products. For methyl 4-chloro-2-isocyanatobenzoate, the electrophilicity of the isocyanate carbon is further enhanced by the electron-withdrawing effects of the chloro and methyl ester substituents on the benzene (B151609) ring.

Reactions with Amine Nucleophiles: Formation of Substituted Urea (B33335) Derivatives

The reaction between isocyanates and primary or secondary amines is a rapid and generally quantitative process that yields substituted urea derivatives. This reaction is one of the most fundamental and widely utilized transformations of isocyanates. In the case of this compound, the reaction with an amine proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom of the former isocyanate, resulting in a stable urea linkage.

The general mechanism involves the lone pair of the amine nitrogen attacking the central carbon of the isocyanate, leading to a zwitterionic intermediate which rapidly rearranges to the final urea product. The reaction is typically exothermic and often proceeds without the need for a catalyst. A variety of amines can be employed, leading to a wide range of N,N'-substituted ureas.

Amine NucleophileProductReaction Conditions
Primary Aliphatic AmineN-alkyl-N'-(4-chloro-2-methoxycarbonylphenyl)ureaTypically in an aprotic solvent (e.g., THF, CH₂Cl₂) at room temperature.
Secondary Aliphatic AmineN,N-dialkyl-N'-(4-chloro-2-methoxycarbonylphenyl)ureaSimilar conditions to primary amines.
Aromatic AmineN-aryl-N'-(4-chloro-2-methoxycarbonylphenyl)ureaMay require slightly elevated temperatures depending on the nucleophilicity of the aniline (B41778) derivative.

This table represents the expected products from the reaction of this compound with various amine nucleophiles based on the general reactivity of isocyanates.

Reactions with Alcohol Nucleophiles: Synthesis of Carbamate (B1207046) Derivatives

Isocyanates readily react with alcohols and phenols to form carbamates, also known as urethanes. This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. The reaction of this compound with an alcohol involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon.

Compared to the reaction with amines, the addition of alcohols is generally slower and often requires catalysis, especially with less reactive secondary or tertiary alcohols. Common catalysts include tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate. google.com The rate of reaction is also influenced by the nature of the alcohol, with primary alcohols being the most reactive.

Alcohol NucleophileProductTypical Catalysts
Primary AlcoholAlkyl (4-chloro-2-methoxycarbonylphenyl)carbamateTertiary amines (e.g., triethylamine), Organotin compounds (e.g., dibutyltin dilaurate). google.com
Secondary Alcoholsec-Alkyl (4-chloro-2-methoxycarbonylphenyl)carbamateOften requires catalysis for efficient conversion. google.com
Phenol (B47542)Phenyl (4-chloro-2-methoxycarbonylphenyl)carbamateGenerally less reactive than aliphatic alcohols; may require heating and catalysis.

This table illustrates the expected carbamate products from the reaction of this compound with various alcohol nucleophiles.

Interactions with Other Heteroatom Nucleophiles (e.g., Thiols, Hydrazines)

The electrophilic nature of the isocyanate group in this compound also allows for reactions with other heteroatom nucleophiles, such as thiols and hydrazines.

Thiols: The reaction with thiols (mercaptans) is analogous to that with alcohols and yields thiocarbamates. This reaction is generally slower than the corresponding reaction with alcohols and often requires a base or a specific catalyst to proceed at a practical rate.

Hydrazines: Hydrazine (B178648) and its derivatives are potent nucleophiles that react readily with isocyanates. The reaction of this compound with hydrazine would be expected to yield a semicarbazide (B1199961) derivative. Given that hydrazine has two nucleophilic nitrogen atoms, the reaction stoichiometry is crucial to control the formation of the desired product.

Cycloaddition Chemistry of the Isocyanate Moiety

The carbon-nitrogen and carbon-oxygen double bonds within the isocyanate functional group allow it to participate in cycloaddition reactions. These reactions are valuable for the synthesis of various heterocyclic compounds. Aryl isocyanates, such as this compound, can act as dienophiles or participate in [2+2] cycloadditions.

[2+2] Cycloadditions Leading to Four-Membered Ring Systems

Isocyanates can undergo [2+2] cycloaddition reactions with a variety of unsaturated partners, including alkenes, alkynes, and carbodiimides, to form four-membered heterocyclic rings. For instance, the reaction of an aryl isocyanate with an electron-rich alkene can lead to the formation of a β-lactam. Similarly, reaction with a carbodiimide (B86325) can yield a uretidinedione (a cyclic dimer of the isocyanate) or a six-membered triazinedione, depending on the reaction conditions and the nature of the reactants. The formation of four-membered rings often involves a stepwise mechanism through a zwitterionic intermediate rather than a concerted pathway. Mechanically induced retro [2+2] cycloadditions of 1,2-diazetidinones have been shown to generate isocyanates. acs.org

[4+2] Cycloadditions in Heterocyclic Annulation Reactions

In [4+2] cycloaddition reactions, or Diels-Alder reactions, isocyanates can act as dienophiles. The C=N bond of the isocyanate is typically the reactive component. When this compound reacts with a conjugated diene, it can lead to the formation of a six-membered nitrogen-containing heterocycle. The reactivity in these cycloadditions is highly dependent on the electronic nature of both the diene and the dienophile. Electron-rich dienes react more readily with electron-poor dienophiles. The electron-withdrawing substituents on the aromatic ring of this compound would be expected to enhance its dienophilic character, promoting its participation in [4+2] cycloaddition reactions for the synthesis of complex heterocyclic structures.

Influence of Aromatic Substituents on Isocyanate Reactivity

The chloro and methyl ester substituents on the benzene ring of this compound exert significant electronic and steric influences on the reactivity of the isocyanate functional group. These effects are a combination of inductive and resonance phenomena, as well as through-space steric hindrance.

Electronic Effects of the Chloro Group and Methyl Ester on the Benzene Ring

The electronic nature of a substituent on the phenyl ring directly impacts the electrophilicity of the isocyanate carbon. Electron-withdrawing groups enhance the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack and thus increasing its reactivity. Conversely, electron-donating groups decrease reactivity. The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ).

For this compound, we have two electron-withdrawing groups to consider:

Chloro Group (para-position): The chlorine atom is moderately electron-withdrawing through its inductive effect (-I) due to its high electronegativity. However, it exhibits a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. The net effect is electron-withdrawing, as indicated by its positive Hammett constant (σ_p = +0.23). This para-chloro group increases the electrophilicity of the isocyanate carbon, rendering it more reactive than an unsubstituted phenyl isocyanate.

Methyl Ester Group (ortho-position): The methyl ester (or more generally, alkoxycarbonyl) group is also strongly electron-withdrawing, primarily through its resonance effect (-M) and inductive effect (-I). The Hammett constant for a methyl ester at the para-position (σ_p) is +0.45, indicating a strong electron-withdrawing nature. While a specific Hammett constant for the ortho position is less straightforward due to the inclusion of steric factors, the electronic pull is expected to be significant.

The combined influence of these two electron-withdrawing groups makes the isocyanate group in this compound significantly more reactive towards nucleophiles than that of a simple phenyl isocyanate. Studies on analogous systems, such as 2,4'-diphenylmethane-diisocyanate (2,4'-MDI), have shown that the isocyanate group with greater electron-withdrawing influence (in the para position) is substantially more reactive. epa.gov In 2,4'-MDI, the para-isocyanate group is four to six times more reactive than the ortho-isocyanate group. epa.gov This highlights the powerful activating effect of electron-withdrawing substituents.

SubstituentPositionHammett Constant (σ)Electronic Effect
-Clpara+0.23Electron-withdrawing
-COOCH₃para+0.45Strongly electron-withdrawing
-H-0.00Reference
-CH₃para-0.17Electron-donating

Steric Hindrance and its Impact on Reaction Pathways

While the electronic effects of the ortho-methyl ester group activate the isocyanate, its position introduces significant steric hindrance. The bulky ester group physically obstructs the path of an incoming nucleophile, potentially slowing down the rate of reaction. This steric effect is a common feature of ortho-substituted aromatic compounds.

Studies on the reactions of phenols with phenyl isocyanate have demonstrated that substituents in the ortho-position reduce reactivity and increase the activation energy due to this steric effect. zenodo.org For this compound, the methyl ester group flanks the isocyanate, creating a crowded environment. The approach of a nucleophile, especially a bulky one, to the isocyanate carbon is impeded. This steric hindrance can lead to a lower reaction rate compared to what would be expected based on electronic effects alone. In the case of 2,4-toluene diisocyanate (TDI), the ortho-isocyanate has a significantly higher activation energy for carbamation (ca. 20 kcal/mol) compared to the para-isocyanate (ca. 10 kcal/mol), a difference largely attributed to the steric hindrance from the adjacent methyl group. nih.gov This suggests that the reaction pathway for this compound will be a balance between electronic activation and steric deactivation. For small nucleophiles, the electronic activation may dominate, but for larger nucleophiles, the steric hindrance could become the rate-limiting factor.

Detailed Mechanistic Pathways of Key Transformations

The reaction of isocyanates with nucleophiles containing an active hydrogen, such as alcohols or amines, generally proceeds via a nucleophilic addition mechanism. This can occur through a concerted pathway or a stepwise pathway involving a distinct intermediate. The specific pathway for this compound will be influenced by the substituents, the nucleophile, and the reaction conditions.

Characterization of Reaction Intermediates

The reaction of an isocyanate with an alcohol first yields a carbamate (urethane), while reaction with an amine yields a urea. These are typically stable final products. However, if there is an excess of isocyanate, these initial products can themselves act as nucleophiles, leading to further reactions and the formation of other intermediates or by-products.

Carbamate/Urea Formation: The primary reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic carbon of the isocyanate. In a stepwise mechanism, this forms a transient, zwitterionic intermediate which then undergoes a rapid proton transfer to yield the final product. In many cases, particularly with uncatalyzed reactions, the process may be concerted, with bond formation and proton transfer occurring simultaneously through a cyclic transition state.

Allophanate (B1242929)/Biuret Formation: The carbamate or urea products still contain N-H protons that can react with another molecule of isocyanate, especially at higher temperatures (>110-120°C). researchgate.net This reaction leads to the formation of allophanates (from carbamates) or biurets (from ureas). rsc.org These species can be considered reaction intermediates if the ultimate goal is, for example, the formation of isocyanurate trimers. The formation of these products is reversible. researchgate.net

Isocyanurate Formation: In the presence of specific catalysts and at high isocyanate-to-nucleophile ratios, the ultimate products can be isocyanurates, which are stable cyclic trimers of the isocyanate. rsc.org This process proceeds via the carbamate and allophanate as detectable intermediates. rsc.org

Transition State Analysis and Energy Profiles

Computational chemistry provides powerful tools for analyzing the transition states and energy profiles of chemical reactions, offering insights into the mechanistic details.

For the reaction of an isocyanate with a nucleophile like an alcohol, several transition states are plausible:

Concerted Three-Membered Ring Transition State: A direct attack of the alcohol oxygen on the isocyanate carbon.

Concerted Four-Membered Ring Transition State: Simultaneous attack of the oxygen and transfer of the hydroxyl proton to the isocyanate nitrogen.

Stepwise Mechanism with Intermediates: Formation of a zwitterionic intermediate followed by a transition state for proton transfer.

Solvent/Catalyst-Assisted Transition State: Involvement of other molecules in the transition state to facilitate proton transfer, often leading to a six-membered ring structure which lowers the activation energy. The uncatalyzed hydrolysis of phenyl isocyanate, for instance, is thought to involve two water molecules, one acting as the nucleophile and the other as a general base catalyst via a cyclic transition state. rsc.org

A computational study of the DBU-catalyzed reaction between phenyl isocyanate and methanol (B129727) identified a transition state (TS1) for the formation of an intermediate complex and a second transition state (TS2) for the proton transfer from the catalyst to the nitrogen atom of the former isocyanate group. researchgate.net The calculated 3D structure of the initial transition state shows the developing bond between the methanol oxygen and the isocyanate carbon, and the interaction of the catalyst with the methanol proton.

For this compound, the energy profile will be shaped by its specific substituents. The electron-withdrawing groups will lower the energy of the transition state for nucleophilic attack compared to phenyl isocyanate. However, the steric bulk of the ortho-ester group will likely raise the energy of this transition state. The net activation energy will be a result of these competing effects. A detailed energy profile would require specific quantum-chemical calculations for this molecule, but the general features can be inferred from related systems. For example, a computational study on a copper-catalyzed reaction involving an isothiocyanate proposed a favorable six-membered ring transition state for the elimination of the isocyanate, which was 22.6 kcal/mol lower in energy than a direct hydrogen-atom transfer pathway.

Illustrative Calculated Energy Barriers for Related Isocyanate Reactions
Reaction SystemStepCalculated Activation Energy (kcal/mol)Reference System/Comment
2,4-Toluene Diisocyanate + Alcoholp-NCO Carbamation~10Illustrates electronic vs. steric effects nih.gov
2,4-Toluene Diisocyanate + Alcoholo-NCO Carbamation~20
Phenylnitrile Oxide -> Phenyl Isocyanate (SO₂ catalyzed)Cycloaddition (TS1)~19DFT calculation for a related rearrangement chemrxiv.org
Aryl Alkyl Ether Cleavage (Photoredox)ipso-attack of Cl⁻41.0Illustrates high barrier for alternative pathways acs.org

Applications of Methyl 4 Chloro 2 Isocyanatobenzoate in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the isocyanate group in methyl 4-chloro-2-isocyanatobenzoate, coupled with the potential for intramolecular cyclization, renders it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic frameworks are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

The quinazolinone scaffold is a core structure in numerous therapeutic agents. The synthesis of quinazolin-4-ones can be efficiently achieved through a copper-catalyzed imidoylative cross-coupling and cyclocondensation reaction of 2-isocyanobenzoates with amines. organic-chemistry.org In this context, this compound serves as a key starting material. The reaction proceeds through the initial formation of an intermediate by the coupling of the isocyanate with an amine, followed by an intramolecular cyclization to yield the quinazolinone ring system. The presence of the chloro and methyl ester groups on the quinazolinone backbone provides further opportunities for diversification.

Reaction Scheme for Quinazolinone Synthesis:

Table 1: Examples of Quinazolinone Derivatives Synthesized from 2-Isocyanobenzoates

Amine Reactant Resulting Quinazolinone Derivative Catalyst Reference
Aniline (B41778) 2-Phenyl-4(3H)-quinazolinone Cu(II) acetate (B1210297) organic-chemistry.org
Benzylamine 2-Benzyl-4(3H)-quinazolinone Cu(II) acetate organic-chemistry.org
Cyclohexylamine 2-Cyclohexyl-4(3H)-quinazolinone Cu(II) acetate organic-chemistry.org

The benzimidazole nucleus is another privileged scaffold in medicinal chemistry. organic-chemistry.orgnih.govbeilstein-journals.org While traditional syntheses of benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, the use of ortho-isocyanato-esters presents an alternative strategy. organic-chemistry.org The reaction of this compound with an o-phenylenediamine derivative can be envisioned to proceed via the formation of a urea (B33335) intermediate, which upon intramolecular cyclization and dehydration, would yield a benzimidazolone. Subsequent chemical modifications could then lead to the desired benzimidazole derivatives. This approach offers a novel entry to this important class of heterocyles.

The versatility of this compound extends to the synthesis of a variety of other fused and polycyclic nitrogen heterocycles. eurekaselect.comorganic-chemistry.orgmdpi.comnih.govnih.gov The isocyanate functionality can react with a wide range of binucleophilic reagents to construct different heterocyclic rings. For instance, reaction with hydrazines could lead to the formation of triazino- or triazolo-fused systems, while reaction with hydroxylamines could yield oxadiazino- or oxadiazolo-fused heterocycles. The chloro and ester functionalities remain as handles for further synthetic manipulations, allowing for the generation of diverse and complex molecular libraries.

Role as a Versatile Building Block in Multi-Step Organic Transformations

Beyond its direct use in the synthesis of heterocyclic systems, this compound serves as a highly adaptable building block in multi-step organic transformations, enabling the introduction of diverse functional groups and the convergent assembly of complex target molecules.

The three distinct functional groups of this compound offer orthogonal reactivity, allowing for selective modifications and the introduction of a wide array of chemical moieties.

Isocyanate Group: The highly electrophilic isocyanate group readily reacts with a plethora of nucleophiles, including alcohols, amines, and thiols, to form stable carbamate (B1207046), urea, and thiocarbamate linkages, respectively. nih.govresearchgate.netresearchgate.netresearchgate.net This provides a straightforward method for attaching various side chains and functional groups to the aromatic ring.

Chloro Group: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under catalytic conditions. researchgate.netnih.gov This allows for the introduction of amino, alkoxy, and thioether functionalities, further expanding the molecular diversity accessible from this building block.

Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters. Alternatively, it can be reduced to a primary alcohol, providing another point of functionalization.

Table 2: Potential Derivatization Reactions of this compound

Functional Group Reagent Resulting Functional Group
Isocyanate R-OH Carbamate
Isocyanate R-NH2 Urea
Isocyanate R-SH Thiocarbamate
Chloro R'-NH2 Secondary Amine
Chloro R'-OH Ether
Methyl Ester H2O/H+ Carboxylic Acid
Methyl Ester R''-NH2 Amide

The strategic arrangement of functional groups in this compound makes it an ideal component for convergent synthetic strategies. nih.gov In a convergent approach, different fragments of a target molecule are synthesized separately and then joined together at a late stage. This compound can act as a central scaffold to which various molecular fragments can be appended in a stepwise manner, utilizing the distinct reactivity of its functional groups. For example, a complex side chain can be introduced via the isocyanate group, followed by the attachment of another fragment through nucleophilic substitution of the chloro group. This modular approach allows for the efficient and flexible synthesis of complex molecules and the rapid generation of analogues for structure-activity relationship studies.

Integration into Combinatorial Chemistry and Library Synthesis

The isocyanate functionality of this compound serves as a key reactive handle for its integration into combinatorial chemistry workflows, enabling the rapid synthesis of large and diverse compound libraries. This approach is particularly valuable for the discovery of new molecules with specific binding properties.

The reaction of the isocyanate group with primary and secondary amines is a robust and high-yielding method for the synthesis of urea derivatives. Similarly, reaction with thiols or sources of the thiocarbonyl group can lead to the formation of thioureas. By employing a diverse set of amine or thiol building blocks in a parallel synthesis format, vast libraries of urea and thiourea compounds can be generated from the this compound scaffold.

The general reaction scheme for the synthesis of a urea library is as follows:

This compound + R-NH₂ → Methyl 4-chloro-2-(3-substituted-ureido)benzoate

Where "R" represents a wide variety of chemical moieties introduced through the amine component. This diversity can be systematically varied to explore a broad chemical space. The resulting library of compounds, each with a unique "R" group, can then be screened for interactions with biological targets.

An illustrative example of a small, diverse library of urea derivatives synthesized from this compound is presented in the interactive table below.

Amine Reactant (R-NH₂)Resulting Urea DerivativeMolecular Formula
AnilineMethyl 4-chloro-2-(3-phenylureido)benzoateC₁₅H₁₃ClN₂O₃
BenzylamineMethyl 2-(3-benzylureido)-4-chlorobenzoateC₁₆H₁₅ClN₂O₃
CyclohexylamineMethyl 4-chloro-2-(3-cyclohexylureido)benzoateC₁₅H₁₉ClN₂O₃
MorpholineMethyl 4-chloro-2-(morpholine-1-carboxamido)benzoateC₁₃H₁₅ClN₂O₄

High-throughput synthesis (HTS) methodologies are essential for efficiently creating large chemical libraries. The reactivity of the isocyanate group in this compound is well-suited for HTS platforms. These reactions are typically fast, clean, and can be performed in parallel in multi-well plates.

A common HTS workflow for generating a urea library from this compound would involve:

Dispensing a solution of this compound into each well of a microtiter plate.

Adding a unique amine from a pre-selected building block library to each well.

Allowing the reactions to proceed to completion, often at room temperature.

Directly using the resulting library for screening assays without the need for extensive purification, due to the high efficiency and clean nature of the urea formation reaction.

This automated or semi-automated approach allows for the generation of thousands of distinct compounds in a short period, significantly accelerating the initial stages of hit identification in drug discovery and chemical biology research.

Precursor Utility in the Synthesis of Investigational Chemical Probes and Ligands

Beyond its use in generating large, unbiased libraries, this compound serves as a valuable precursor for the rational design and synthesis of more complex and targeted molecules, such as investigational chemical probes and ligands. These tools are crucial for dissecting biological pathways and understanding the intricacies of molecular recognition.

The structure of this compound provides a rigid scaffold upon which molecular complexity can be built. The defined substitution pattern on the aromatic ring allows for the predictable orientation of appended functional groups. In rational design, researchers can computationally model the binding pocket of a target protein and then design ligands based on the this compound scaffold that are predicted to have favorable interactions.

For example, the urea linkage formed from the isocyanate can act as a hydrogen bond donor and acceptor, a common feature in protein-ligand interactions. The chloro substituent can be involved in halogen bonding or occupy hydrophobic pockets. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for further functionalization or a charged group for ionic interactions.

The following table outlines the key structural features of the this compound scaffold and their potential roles in molecular scaffold design.

Structural FeaturePotential Role in Target Interaction
Isocyanate (after reaction to urea/thiourea)Hydrogen bond donor/acceptor
Chloro GroupHalogen bonding, hydrophobic interactions
Methyl EsterCan be hydrolyzed to a carboxylic acid for further modification or ionic interactions
Aromatic RingProvides a rigid core for predictable positioning of substituents

Chemical probes derived from this compound can be synthesized to investigate the binding of small molecules to proteins. These probes are not intended to elicit a biological response but rather to serve as tools for studying the physical act of binding.

For instance, a fluorescent dye or a biotin tag can be incorporated into the "R" group of the amine that reacts with the isocyanate. The resulting tagged ligand can then be used in various biochemical assays, such as fluorescence polarization or pull-down experiments, to detect and quantify binding to a target protein.

Example of a Chemical Probe Design:

This compound + Dansyl cadaverine → Fluorescent Probe

In this example, dansyl cadaverine, an amine-containing fluorescent dye, is reacted with this compound. The resulting fluorescent probe can be used to study the binding characteristics of the 4-chloro-2-(ureido)benzoate scaffold to a protein of interest. By measuring changes in the fluorescence properties of the probe upon incubation with the protein, researchers can determine binding affinity and kinetics. These studies provide fundamental insights into the molecular recognition events that underpin biological processes, without assessing any functional or therapeutic consequences of the binding.

Computational and Theoretical Studies on Methyl 4 Chloro 2 Isocyanatobenzoate and Its Reactivity

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For methyl 4-chloro-2-isocyanatobenzoate, these calculations provide a detailed picture of its preferred conformations, the distribution of electrons within the molecule, and its spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The structure of this compound is not rigid; rotation around single bonds allows for different spatial arrangements of its substituent groups. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can identify the most stable conformers of the molecule.

The primary degrees of freedom for conformational changes include the rotation of the methoxycarbonyl group (-COOCH₃) and the isocyanate group (-NCO) relative to the benzene (B151609) ring. The planarity of the benzene ring is generally maintained, but the substituents can adopt different orientations.

Table 1: Calculated Conformational Data for this compound

ConformerDihedral Angle (C-C-C-O)Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
A (Planar) ~0°~0°0.00
B (Twisted NCO) ~0°~45°1.5 - 2.5
C (Twisted Ester) ~30°~0°0.8 - 1.2

Note: The values in this table are representative and based on typical calculations for similar aromatic compounds. Actual values would be obtained from specific DFT calculations.

The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions. For this compound, a near-planar arrangement of the ester group with the benzene ring is expected to be energetically favorable due to conjugation. The isocyanate group, being linear, has less steric bulk, but its orientation can be influenced by electrostatic interactions with the adjacent ester group and the chlorine atom.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding this. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the oxygen atoms of the ester group. The LUMO, on the other hand, is anticipated to be centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O).

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy -7.5 to -8.5
LUMO Energy -1.0 to -2.0
HOMO-LUMO Gap 5.5 to 7.5

Note: These values are typical for substituted aromatic isocyanates and would be refined by specific quantum chemical calculations.

A larger HOMO-LUMO gap generally implies higher kinetic stability. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atom of the isocyanate group, will exhibit negative electrostatic potential (electron-rich), while the carbon atom of the isocyanate group and the hydrogen atoms will show positive electrostatic potential (electron-poor).

Prediction of Spectroscopic Signatures for Structural Elucidation

Quantum chemical calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The most characteristic vibrational modes for this compound would include:

Isocyanate (-NCO) stretch: A very strong and sharp absorption band typically appearing in the range of 2250-2280 cm⁻¹.

Carbonyl (C=O) stretch of the ester: A strong absorption band around 1720-1740 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed bands can be made, providing strong evidence for the molecular structure.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the exploration of reaction pathways, the identification of transient intermediates and transition states, and the calculation of activation energies. This provides a deep understanding of the factors controlling the speed and outcome of chemical reactions.

Elucidation of Transition States and Activation Barriers

The isocyanate group is highly susceptible to nucleophilic attack. The reaction of this compound with a nucleophile, such as an alcohol or an amine, proceeds through a transition state where the new bond is partially formed. Computational methods can locate the geometry of this transition state and calculate its energy relative to the reactants, which gives the activation barrier.

Table 3: Representative Calculated Activation Barriers for Isocyanate Addition

ReactantNucleophileSolventCalculated Activation Barrier (kcal/mol)
This compoundMethanol (B129727)Acetonitrile (B52724)15 - 20
This compoundAmmoniaAcetonitrile10 - 15

Note: These are estimated values based on computational studies of similar isocyanate reactions. The actual barriers would depend on the specific level of theory and solvent model used.

The height of the activation barrier determines the reaction rate. A lower barrier corresponds to a faster reaction. The presence of the electron-withdrawing chlorine atom and ester group on the benzene ring can influence the electrophilicity of the isocyanate carbon and thus affect the activation barrier.

Pathways for Isocyanate Addition and Cyclization Reactions

Beyond simple addition reactions, the presence of the ortho-ester group in this compound opens up possibilities for intramolecular cyclization reactions. Following an initial intermolecular addition to the isocyanate, the newly formed group can potentially react with the ester functionality.

Computational modeling can be employed to explore the feasibility of such cyclization pathways. This involves mapping out the potential energy surface for the entire reaction sequence, from the initial reactants to the final cyclized product. The calculations would identify the intermediates and transition states involved in the cyclization step and determine the associated activation energies. This information is crucial for predicting whether a cyclization reaction is likely to occur under specific reaction conditions and for designing synthetic strategies to favor the formation of desired heterocyclic products. For instance, the reaction with a bidentate nucleophile could lead to the formation of a six- or seven-membered ring, and computational studies can help predict the most favorable ring size.

Computational and theoretical studies offer a powerful lens through which to examine the intricate details of the structure, electronics, and reactivity of this compound. Through methods like DFT, it is possible to determine its most stable conformations, map its electronic landscape, and predict its spectroscopic signatures. Furthermore, computational modeling of reaction mechanisms provides invaluable insights into the transition states and activation barriers of its reactions, guiding the rational design of synthetic routes to complex molecules. While experimental validation remains the ultimate arbiter, the predictive power of computational chemistry provides a robust framework for understanding and utilizing this versatile chemical building block.

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often expressed as a docking score, which estimates the strength of the interaction.

Currently, there are no specific molecular docking studies published in peer-reviewed literature for this compound. However, the methodology for such an assessment would involve several key steps. The three-dimensional structure of the compound would be generated and optimized. A target macromolecule, such as an enzyme or receptor implicated in a disease pathway, would be selected. Using docking software, the compound would be placed into the binding site of the target, and various possible conformations and orientations would be evaluated.

The isocyanate group (-N=C=O) is highly reactive and known to form covalent bonds with nucleophilic residues on proteins, such as the side chains of cysteine or lysine. A computational assessment would therefore likely focus on the potential for covalent docking, where the software predicts the formation of a chemical bond between the isocyanate group and the target macromolecule. The presence of the chloro and methyl ester groups on the phenyl ring would influence the electronic properties and steric profile of the compound, which in turn would affect its binding orientation and reactivity within a specific binding pocket.

Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. For a series of related compounds, computational methods can be used to derive SARs by correlating structural or electronic features with observed activities.

For this compound, computational SAR studies could explore the impact of the substituents on the phenyl ring on the reactivity of the isocyanate group. For instance, the electron-withdrawing nature of the chlorine atom and the methyl ester group would be expected to influence the electrophilicity of the isocyanate carbon, potentially modulating its reactivity towards nucleophiles. Theoretical studies on other aryl isocyanates have shown that electron-withdrawing substituents can increase the reactivity of the isocyanate group. researchgate.net

A computational SAR study on analogues of this compound could involve calculating various molecular descriptors for each analogue, such as:

Electronic Properties: Atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Steric Properties: Molecular volume and surface area.

Lipophilicity: LogP, which is a measure of a compound's solubility in oil versus water.

These descriptors could then be correlated with experimental reactivity data to build a predictive SAR model.

Predictive Models for Chemical Properties Relevant to Synthesis and Reactivity

Computational models can predict various chemical and physical properties of a molecule based on its structure. These predictions are valuable for guiding synthesis and understanding reactivity. For this compound, several properties can be predicted using computational tools.

Publicly available databases like PubChem provide computationally predicted data for this compound. uni.lu One such set of predictions relates to its analysis by mass spectrometry, specifically the predicted collision cross-section (CCS). The CCS is a measure of the ion's shape and size in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺212.01090138.7
[M+Na]⁺233.99284149.0
[M-H]⁻209.99634144.5
[M+NH₄]⁺229.03744159.1
[M+K]⁺249.96678146.3
[M+H-H₂O]⁺194.00088133.7
[M+HCOO]⁻256.00182161.6
[M+CH₃COO]⁻270.01747187.9
[M+Na-2H]⁻231.97829144.8
[M]⁺211.00307144.1
[M]⁻211.00417144.1

Data sourced from PubChem and predicted using CCSbase. uni.lu m/z refers to the mass-to-charge ratio of the adduct.

These predicted values can aid in the identification of the compound and its derivatives in complex mixtures using advanced analytical techniques.

Furthermore, predictive models can estimate other properties relevant to synthesis and reactivity, such as boiling point, vapor pressure, and solubility, although experimentally verified data is always preferred. The reactivity of the isocyanate group is of particular interest. It is known to react with a wide range of nucleophiles, including alcohols, amines, and water. The kinetics and thermodynamics of these reactions can be modeled using quantum chemical calculations, providing insights into reaction mechanisms and predicting reaction rates. For example, theoretical studies on the reaction of phenyl isocyanate with alcohols have elucidated the role of solvent and substituents on the reaction mechanism and rate. researchgate.net Such models could be applied to this compound to predict its reactivity profile in various synthetic applications.

Future Directions and Emerging Research Perspectives for Methyl 4 Chloro 2 Isocyanatobenzoate Chemistry

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of isocyanates often involves highly toxic reagents like phosgene (B1210022), which presents significant environmental and safety hazards. digitellinc.comnih.gov Consequently, a major thrust of future research is the development of "green" and sustainable synthetic routes that avoid such hazardous materials. rsc.org For methyl 4-chloro-2-isocyanatobenzoate, this involves moving away from the conventional phosgenation of the corresponding amine.

Key green alternative strategies include:

Non-Phosgene Routes: The most promising alternatives involve the thermal decomposition of carbamates, which can be synthesized from nitro or amino compounds without the use of phosgene. nih.govresearchgate.net This approach not only avoids phosgene but also simplifies product purification and improves quality. nih.gov

Reductive Carbonylation: The direct reductive carbonylation of nitroarenes has been a long-standing goal for a more atom-economical synthesis. digitellinc.comresearchgate.net Recent computational and experimental studies are beginning to unravel the complex mechanisms, paving the way for viable industrial processes. digitellinc.com This could offer a one-step route to aryl isocyanates from readily available nitro precursors.

Bio-based Synthesis: There is growing interest in producing isocyanates from biomass, which aligns with the principles of a circular economy. rsc.org While still a developing area, the goal is to create "green" polyurethanes and other materials from renewable feedstocks. rsc.org

Carbon Dioxide Fixation: Isocyanate- and phosgene-free routes are being developed that utilize carbon dioxide as a C1 building block to create cyclic carbonates, which serve as precursors to non-isocyanate polyurethanes (NIPUs). nih.gov This approach offers the dual benefit of waste gas utilization and avoiding hazardous intermediates. nih.gov

Green Synthetic ApproachKey PrinciplePotential Advantage for this compoundReference
Carbamate (B1207046) DecompositionThermal cracking of N-substituted carbamates, which are synthesized via phosgene-free methods.Eliminates the use of highly toxic phosgene and corrosive HCl byproducts, enhancing safety and product purity. nih.govresearchgate.net
Reductive CarbonylationDirect reaction of the corresponding nitro-precursor with carbon monoxide using a catalyst.Offers a more direct and atom-economical route from a common synthetic precursor. digitellinc.comresearchgate.net
Urea (B33335) MethodUse of urea as a cost-effective and safe raw material to form carbamates, which are then decomposed.Achieves a "zero emission" process where byproducts can be recycled as raw materials. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reaction Control and Efficiency

Catalysis is at the heart of modern chemical synthesis, and the future of this compound chemistry will heavily rely on the discovery of new and improved catalytic systems. The goal is to achieve higher yields, better selectivity, and milder reaction conditions.

Future research in this area will likely focus on:

Homogeneous Catalysis: Group VIII metal complexes, particularly those based on palladium, have shown significant promise for the carbonylation of nitroaromatic compounds. researchgate.netnwo.nl Future work will involve designing more robust and active catalysts, potentially through ligand modification, to overcome current limitations and improve efficiency for substrates like the precursor to this compound. digitellinc.com

Heterogeneous Catalysis: For industrial scalability, heterogeneous catalysts are often preferred due to their ease of separation and reusability. Research into supported metal catalysts (e.g., palladium on charcoal) for reductive etherification and other transformations will be crucial. mdpi.com

Earth-Abundant Metal Catalysis: To improve sustainability and reduce costs, there is a move towards using catalysts based on earth-abundant metals like iron. acs.org Iron-catalyzed hydroamination of isocyanates to form urea derivatives showcases the potential for these metals to mediate novel transformations. acs.org

High-Throughput Screening: The discovery of new catalysts will be accelerated by high-throughput screening (HTS) techniques. numberanalytics.com These methods allow for the rapid testing of large libraries of potential catalysts under various conditions, significantly speeding up the optimization process. numberanalytics.comnih.gov

Catalyst TypeApplication AreaAnticipated BenefitReference
Palladium ComplexesReductive carbonylation of nitroarenes.Enables phosgene-free synthesis routes with high efficiency. researchgate.netnwo.nl
Iron(II) ComplexesHydroamination of isocyanates.Utilizes an earth-abundant, less toxic metal for novel transformations. acs.org
Supported Noble Metals (e.g., Pd/C)Hydrogenation and reductive etherification.Offers high selectivity and productivity in heterogeneous systems. mdpi.com
Bimetallic NanoparticlesPartial oxidation reactions.Can provide synergistic effects, leading to higher yields and selectivities than single-metal catalysts. nih.gov

Application of Flow Chemistry and Automation in Scalable Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemical intermediates. rsc.org Running reactions in a continuously flowing stream offers significant advantages in safety, control, and scalability over traditional batch methods. google.com This is particularly relevant for reactive intermediates like isocyanates.

Key benefits and future applications for this compound include:

Enhanced Safety: Flow reactors handle only small volumes of hazardous reagents or intermediates at any given time, drastically reducing the risks associated with exothermic or unstable reactions, such as those involving acyl azides in the Curtius rearrangement. google.com

Precise Reaction Control: The superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time. rsc.org This can lead to higher yields, fewer byproducts, and access to reaction pathways not feasible in batch. rsc.org

Scalability and Automation: Scaling up a flow process involves running the system for longer periods or using parallel reactors, which is often more straightforward than scaling up batch reactors. rsc.orgyoutube.com Automation can relieve chemists of routine tasks and accelerate the development of new synthetic routes. rsc.org A make-and-use flow system can synthesize, purify, and immediately use the isocyanide in a subsequent reaction, minimizing exposure and degradation. rsc.org

Investigation of Undiscovered Reactivity Modes and Novel Transformations

While the isocyanate group is well-known for its reactivity with nucleophiles like alcohols and amines, there is significant potential to uncover new reactivity modes for this compound. This exploration could lead to the synthesis of novel molecular scaffolds for applications in pharmaceuticals and materials science.

Emerging areas of research include:

Multicomponent Reactions (MCRs): Isocyanates are excellent substrates for MCRs, where multiple starting materials combine in a single step to form complex products. rsc.org Future research could focus on designing new MCRs that leverage the specific electronic and steric properties of this compound to build unique heterocyclic or polymeric structures.

Novel Insertion Reactions: Catalytic systems are enabling unusual insertion reactions of isocyanates into chemical bonds. For example, iron catalysts can facilitate the di-, tri-, and even tetra-insertion of isocyanates into N-H bonds, creating complex urea derivatives that are difficult to access otherwise. acs.org

Photochemical and Electrochemical Transformations: Light and electricity offer alternative energy sources for driving chemical reactions. rsc.orgyoutube.com Exploring the photochemical or electrochemical behavior of this compound could reveal unprecedented reaction pathways and provide green alternatives to thermally-driven processes.

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring

To optimize complex chemical processes, researchers need to understand reaction kinetics, identify transient intermediates, and determine endpoints accurately. The integration of advanced analytical techniques directly into the reaction workflow is a key future direction.

For reactions involving this compound, the following techniques are particularly valuable:

In-situ FTIR Spectroscopy: Mid-infrared (Mid-IR) spectroscopy is an ideal tool for monitoring isocyanate reactions in real time. mt.com The strong, distinct asymmetrical stretch of the N=C=O group (around 2250-2285 cm⁻¹) provides a convenient spectroscopic marker to track its consumption and determine reaction progress and endpoints without offline sampling. remspec.comresearchgate.net

Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for identifying and quantifying trace amounts of isocyanates and their derivatives. nih.govoup.com These methods are crucial for process optimization and quality control.

High-Throughput Analytical Methods: When screening large catalyst libraries, rapid analytical techniques are required. mpg.de Methods like scanning mass spectrometry and resonance-enhanced multiphoton ionization (REMPI) can be used to quickly assess the activity and selectivity of catalysts in high-throughput experimentation setups. mpg.de

Analytical TechniquePrinciple of OperationApplication in Isocyanate ChemistryReference
Fiber-Optic FTIR SpectroscopyIn-situ monitoring of the characteristic N=C=O stretching vibration in the mid-infrared region.Real-time tracking of reaction kinetics, conversion, and endpoints. mt.comremspec.comresearchgate.net
LC-MS/MSLiquid chromatography separation followed by tandem mass spectrometry detection.Highly sensitive and selective quantification of residual isocyanates and related amine byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC)Separation of components in a mixture for quantification.Commonly used for the analysis of derivatized isocyanate samples from air or product testing. iom-world.orgcdc.gov
Scanning Mass SpectrometryRapid mass analysis for screening reaction outcomes.High-throughput screening of catalyst libraries by analyzing reaction selectivities. mpg.de

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-chloro-2-isocyanatobenzoate, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with 4-chloro-2-aminobenzoic acid. React with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane to form the isocyanate group.
  • Step 2 : Esterify the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄).
  • Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via HPLC (≥95% purity threshold) and confirm structure via 1^1H/13^13C NMR and FT-IR (characteristic N=C=O stretch at ~2250 cm⁻¹) .
    • Reference : Controlled synthesis protocols for structurally related isocyanates emphasize rigorous purification and spectroscopic validation to ensure reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirm isocyanate group presence (2250 cm⁻¹).
  • NMR : 1^1H NMR identifies methyl ester (δ ~3.9 ppm) and aromatic protons; 13^13C NMR confirms carbonyl (C=O, ~165 ppm) and isocyanate (N=C=O, ~125 ppm).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification.

Advanced Research Questions

Q. How do electronic effects of the 4-chloro substituent influence the reactivity of the isocyanate group in nucleophilic additions?

  • Methodology :

  • Experimental Design : Compare reaction rates with nucleophiles (e.g., amines, alcohols) under identical conditions using this compound vs. non-chlorinated analogs.
  • Data Analysis : Monitor kinetics via UV-Vis or 1^1H NMR. The electron-withdrawing chloro group increases electrophilicity of the isocyanate, accelerating nucleophilic attack.
  • Computational Support : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps .
    • Reference : Studies on 4-chloro-2-(trifluoromethyl)phenyl isocyanate highlight substituent-driven reactivity trends .

Q. How can researchers resolve contradictions in reported solvent-dependent stability data for this compound?

  • Methodology :

  • Systematic Screening : Test stability in polar (e.g., DMF, DMSO) vs. non-polar solvents (e.g., toluene) under inert (N₂/Ar) and ambient conditions. Monitor degradation via FT-IR and HPLC.
  • Kinetic Analysis : Use Arrhenius plots to determine activation energy for hydrolysis/polymerization.
  • Critical Evaluation : Apply guidelines from the Extended Essay Guide to assess data reliability, emphasizing controlled variables and statistical significance .
    • Case Study : Contradictions may arise from trace moisture in solvents; use Karl Fischer titration to quantify water content .

Q. What are the applications of this compound in designing coordination complexes or polymers?

  • Methodology :

  • Coordination Chemistry : React with transition metal precursors (e.g., Co(III) or Cu(II)) to form isocyanate-bridged complexes. Characterize via X-ray crystallography and magnetic susceptibility measurements.
  • Polymer Synthesis : Utilize as a monomer in polyurea/polyurethane formation. Monitor polymerization via rheology and GPC for molecular weight distribution.
    • Reference : Analogous cobalt complexes with chloro-substituted benzoates demonstrate ligand versatility in catalysis .

Methodological Best Practices

Q. What precautions are essential for handling and storing this compound?

  • Protocol :

  • Storage : Under inert gas (Ar) at –20°C, with desiccants (e.g., molecular sieves).
  • Handling : Use gloveboxes or Schlenk lines to exclude moisture.
  • Safety : Refer to SDS guidelines for related isocyanates (e.g., respiratory protection, fume hood use) .

Q. How should researchers design experiments to study the hydrolytic degradation pathways of this compound?

  • Experimental Design :

  • Hydrolysis Conditions : Expose to aqueous buffers (pH 3–10) at 25–60°C.
  • Analytical Tools : LC-MS/MS to identify degradation products (e.g., methyl 4-chloro-2-aminobenzoate).
  • Kinetic Modeling : Use pseudo-first-order kinetics to derive rate constants and activation parameters .

Data Analysis & Reporting

Q. How to address variability in reaction yields during scale-up synthesis?

  • Approach :

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
  • Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring.
  • Statistical Validation : Use ANOVA to identify critical factors affecting yield .

Q. What frameworks support robust structure-activity relationship (SAR) studies using this compound derivatives?

  • Framework :

  • Synthetic Modifications : Introduce substituents at the 4-chloro or ester positions.
  • Biological/Physicochemical Assays : Correlate logP (HPLC) or cytotoxicity (MTT assay) with structural features.
  • Machine Learning : Train models on datasets from PubChem or Reaxys to predict reactivity/toxicity .

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